molecular formula C22H17BrN4O4 B2590543 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1326831-53-1

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2590543
CAS No.: 1326831-53-1
M. Wt: 481.306
InChI Key: LJLMDQITXLIZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrN4O4 and its molecular weight is 481.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide exhibit promising anticancer activities. For instance, novel derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7, showing significant inhibitory effects. These compounds have been characterized using various spectroscopy methods and have shown to induce cytotoxic effects through their action on cancer cells (Vinayak et al., 2014).

Antimicrobial and Hemolytic Activity

Several derivatives have also been studied for their antimicrobial efficacy and hemolytic activity. Synthesized compounds have displayed activity against a broad spectrum of microbial species, including both Gram-positive and Gram-negative bacteria. Their structures were elucidated using spectroscopic techniques, and some compounds were found to possess higher cytotoxicity, which is a crucial aspect for further biological screenings and applications (Gul et al., 2017).

Synthesis and Biological Assessment

Furthermore, the synthesis of derivatives featuring the 1,2,4-oxadiazol cycle in various positions has been explored, demonstrating a wide range of biological properties. These compounds have been synthesized through a series of steps starting from commercially available materials, and their structures confirmed by 1H NMR spectroscopy. The biological assessment of these compounds highlighted their pharmacological potential, indicating a promising avenue for the development of novel therapeutic agents (Karpina et al., 2019).

Chemotherapeutic Agents

Another area of interest is the design and synthesis of hydrazide and oxadiazole derivatives as chemotherapeutic agents. These compounds have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, with some showing significant potential against gram-negative bacteria. Antiproliferative activity against human tumor cell lines has also been investigated, highlighting certain compounds' potential as chemotherapeutic agents (Kaya et al., 2017).

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c1-30-18-7-3-6-17(11-18)24-19(28)13-27-12-15(8-9-20(27)29)22-25-21(26-31-22)14-4-2-5-16(23)10-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMDQITXLIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.